molecular formula C5H7N3O3 B1469465 3-methoxy-1-methyl-4-nitro-1H-pyrazole CAS No. 1201935-85-4

3-methoxy-1-methyl-4-nitro-1H-pyrazole

Cat. No. B1469465
Key on ui cas rn: 1201935-85-4
M. Wt: 157.13 g/mol
InChI Key: PQCDQLCMCVXEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08569298B2

Procedure details

3-Methoxy-1-methyl-4-nitropyrazole (2.9 g) was dissolved in MeOH (100 ml) at room temperature and Pd/C (0.58 g, 50% wet) was added. The solution was purged with nitrogen for 10 minutes, followed by hydrogen for 2.5 hours. The reaction mixture was filtered through a cake of celite, washed with EtOAc (200 ml) and the volatiles removed under vacuum to give the crude product as a deep red oil. Column chromatography (SiO2; 50:50, EtOAc:heptane), followed by further purification via a ‘catch and release’ method (2 g isolute flash SCX-2, eluting with 100% MeOH then methanolic ammonia (0.5 M to 7 M) furnished 3-methoxy-1-methylpyrazol-4-amine as a deep blue liquid (0.551 g). NMR Spectrum: (CDCl3) 2.35 (m, 2H), 3.62 (s, 3H), 3.94 (s, 3H), 6.83 (s, 1H); Mass spectrum: MH+ 128.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.58 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]([CH3:11])[N:4]=1>CO.[Pd]>[NH3:4].[CH3:1][O:2][C:3]1[C:7]([NH2:8])=[CH:6][N:5]([CH3:11])[N:4]=1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
COC1=NN(C=C1[N+](=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.58 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with nitrogen for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a cake of celite
WASH
Type
WASH
Details
washed with EtOAc (200 ml)
CUSTOM
Type
CUSTOM
Details
the volatiles removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product as a deep red oil
CUSTOM
Type
CUSTOM
Details
Column chromatography (SiO2; 50:50, EtOAc:heptane), followed by further purification via a ‘catch and release’ method (2 g isolute flash SCX-2
WASH
Type
WASH
Details
eluting with 100% MeOH

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
COC1=NN(C=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.551 g
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.